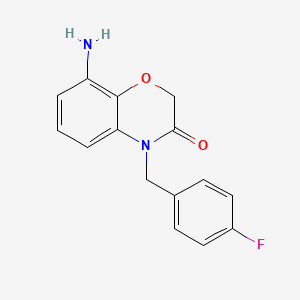

8-Amino-4-(4-fluorobenzyl)-2H-1,4-benzoxazin-3(4H)-one

Description

Properties

IUPAC Name |

8-amino-4-[(4-fluorophenyl)methyl]-1,4-benzoxazin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13FN2O2/c16-11-6-4-10(5-7-11)8-18-13-3-1-2-12(17)15(13)20-9-14(18)19/h1-7H,8-9,17H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQEIACXKHOXYJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C2=CC=CC(=C2O1)N)CC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

8-Amino-4-(4-fluorobenzyl)-2H-1,4-benzoxazin-3(4H)-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, focusing on its synthesis, mechanisms of action, and relevant case studies that highlight its pharmacological significance.

- Molecular Formula : C15H13FN2O2

- Molecular Weight : 272.27 g/mol

- CAS Number : 1018570-68-7

Biological Activity

The biological activity of 8-Amino-4-(4-fluorobenzyl)-2H-1,4-benzoxazin-3(4H)-one has been evaluated primarily through its anticonvulsant properties and potential neuroprotective effects.

Anticonvulsant Activity

Research indicates that derivatives of benzoxazinones exhibit anticonvulsant activity. For instance, a related compound, 7-(4-fluorobenzylamino)-2H-1,4-benzoxazin-3(4H)-one, demonstrated a protective index (PI) of 7.2 in animal models, with an effective dose (ED50) of 31.7 mg/kg in the maximal electroshock seizure test (MES) . This suggests that similar compounds may share mechanisms that confer anticonvulsant effects.

Neurotoxicity Assessment

The neurotoxicity of these compounds was assessed using the rotarod test, which evaluates motor coordination and balance. The results indicated a favorable therapeutic window for certain derivatives, suggesting that modifications to the benzoxazinone structure can enhance safety profiles while maintaining efficacy .

The mechanism by which 8-Amino-4-(4-fluorobenzyl)-2H-1,4-benzoxazin-3(4H)-one exerts its biological effects likely involves modulation of neurotransmitter systems. Benzoxazinones are hypothesized to interact with GABAergic pathways, enhancing inhibitory neurotransmission and thus providing anticonvulsant effects. Further biochemical studies are needed to elucidate these pathways in detail.

Case Studies and Research Findings

Comparative Analysis

A comparative analysis with similar compounds reveals that the presence of both amino and fluorine groups in 8-Amino-4-(4-fluorobenzyl)-2H-1,4-benzoxazin-3(4H)-one may confer unique properties not found in other derivatives. For example:

| Compound | Key Features | Biological Activity |

|---|---|---|

| 8-Amino-4-(4-fluorobenzyl)-2H-1,4-benzoxazin-3(4H)-one | Contains amino and fluorine groups | Anticonvulsant activity with low toxicity |

| 7-Fluoro-6-amino-2H-1,4-benzoxazin-3(4H)-one | Lacks benzyl group | Moderate anticonvulsant activity but higher toxicity |

| 6-Amino-2H-1,4-benzoxazin-3(4H)-one | No fluorine substitution | Lower potency compared to fluorinated derivatives |

Comparison with Similar Compounds

Comparison with Similar Benzoxazinone Derivatives

Structural Modifications and Bioactivity

Benzoxazinone derivatives exhibit diverse bioactivities depending on substituents at positions 2, 4, and 6. Key structural comparisons include:

Table 1: Structural and Bioactivity Comparison of Benzoxazinone Derivatives

*Estimated based on molecular formula (C15H12FN2O2).

Key Observations:

- 4-Substituents : The 4-fluorobenzyl group in the target compound likely enhances antifungal activity compared to smaller alkyl groups (e.g., ethyl) due to increased steric bulk and lipophilicity .

- 8-Amino Group: Derivatives with amino groups at position 8 (e.g., compound 9 in ) show improved solubility and target interaction compared to halogenated or methoxy-substituted analogues .

- Fluorine Incorporation: Fluorine at the benzyl position (as in the target compound) may improve metabolic stability and membrane permeability relative to non-fluorinated derivatives .

Antifungal Activity and Structure-Activity Relationships (SAR)

Benzoxazinones are frequently explored as antifungal agents. Key comparisons include:

Table 2: Antifungal Activity of Selected Benzoxazinone Derivatives

Key Observations:

- Benzoxazinone vs. Benzothiazinone: Benzothiazinone derivatives exhibit superior anti-Candida activity compared to benzoxazinones, likely due to enhanced electron-withdrawing effects and target affinity .

- Alkyl Chain Length : Longer alkyl chains at position 2 (e.g., compound 6 in ) correlate with improved antifungal activity against oomycetes like P. cactorum .

- Broad-Spectrum Potential: The target compound’s 4-fluorobenzyl and 8-amino groups may synergize to inhibit diverse pathogens, as seen in propanolamine-containing benzoxazinones .

Preparation Methods

Acid-Catalyzed Cyclization of Ureido-Benzoate Intermediates

A foundational method derived from patent literature involves the cyclization of ureido-benzoate precursors in concentrated sulfuric acid. This route begins with the condensation of anthranilic acid derivatives with 1-benzotriazolecarboxylic acid chloride in toluene at 0°C, forming intermediates that undergo cyclization upon treatment with sulfuric acid. The reaction proceeds at room temperature over 1–12 hours, yielding the benzoxazinone core after neutralization with sodium bicarbonate. This method prioritizes simplicity but faces limitations in regioselectivity and functional group tolerance, particularly with electron-deficient aromatic systems.

Multi-Step Synthetic Pathways

Williamson Ether Synthesis and Mannich Cyclization

A robust multi-step pathway, reported in Molecules, employs Williamson ether synthesis to construct nitro-substituted intermediates. Starting with 2-chlorophenol derivatives, reaction with 2-bromo-4′-methoxyacetophenone in the presence of potassium carbonate yields nitro ethers. Subsequent catalytic hydrogenation using palladium on carbon reduces nitro groups to amines, followed by Mannich cyclization under acidic conditions to form the dihydrobenzoxazine scaffold. Final N-arylation via Buchwald–Hartwig amination with 4-fluorobenzyl bromide introduces the fluorobenzyl substituent, achieving moderate yields of 23–50%. This approach balances scalability and functionalization but requires stringent control over reaction stoichiometry to minimize byproducts.

HATU-Mediated Amidation and Copper-Catalyzed Click Chemistry

An alternative route, detailed in PMC, leverages hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU)-mediated amidation to couple 6-amino-2H-benzo[b]oxazin-3(4H)-one with 3-ethynylbenzoic acid in dimethylformamide. The resulting ethynyl intermediate undergoes copper-catalyzed azide-alkyne cycloaddition (CuAAC) with substituted azides, facilitated by copper sulfate and sodium ascorbate in a tert-butanol/water/tetrahydrofuran solvent system. This method achieves yields of 24–82%, offering modularity for introducing diverse triazole-linked substituents.

Catalytic Methods for Enhanced Efficiency

Palladium-Catalyzed Cross-Coupling Reactions

Recent advancements integrate palladium-catalyzed cross-coupling to streamline benzoxazinone synthesis. For instance, Suzuki–Miyaura coupling of boronic acid derivatives with halogenated benzoxazine precursors enables precise installation of the 4-fluorobenzyl group. Optimized conditions using tris(dibenzylideneacetone)dipalladium(0) and XPhos ligand in toluene enhance yield and regioselectivity, particularly for electron-rich aryl halides.

Comparative Analysis of Synthesis Methods

Challenges and Optimization Strategies

Regioselectivity in Cyclization Reactions

Unwanted regioisomers often arise during cyclization, particularly in methods relying on electrophilic aromatic substitution. Employing directing groups, such as methoxy or amino substituents, enhances para-selectivity in the formation of the benzoxazine ring.

Purification of Hydrophilic Intermediates

Hydrophilic byproducts from aqueous workups complicate isolation. Switching to non-polar solvents like dichloromethane during extraction improves phase separation, while recrystallization from ethyl acetate/methanol mixtures enhances purity.

Catalyst Cost and Recovery

Palladium-based catalysts contribute significantly to costs. Immobilizing palladium on magnetic nanoparticles or using flow chemistry systems enables recycling, reducing overall expenditure.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 8-Amino-4-(4-fluorobenzyl)-2H-1,4-benzoxazin-3(4H)-one?

- Methodological Answer : Synthesis optimization involves selecting high-yield reactions (e.g., cyclization or alkylation steps) and monitoring purity via techniques like HPLC. For benzoxazinone derivatives, yields exceeding 95% have been achieved using stepwise alkylation and subsequent amine functionalization . Reaction conditions (temperature, solvent polarity, and catalyst choice) must be tailored to minimize side products. Post-synthesis purification via recrystallization or column chromatography is critical, with structural confirmation using / NMR and GC/MS to verify molecular ion peaks (e.g., m/z 219 for related compounds) .

Q. How can structural ambiguities in benzoxazinone derivatives be resolved using spectroscopic and crystallographic methods?

- Methodological Answer : NMR is essential for identifying coupling constants (e.g., Hz for aromatic protons) and confirming substituent positions. X-ray diffraction (XRD) resolves crystal packing and stereochemistry, as demonstrated for 8-chloro-4-cyclohexyl derivatives in Acta Crystallographica reports . For fluorinated analogs, NMR provides additional specificity. Cross-referencing spectral data with computational models (e.g., DFT calculations) further validates structural assignments .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity in benzoxazinone derivatives?

- Methodological Answer : Antifungal activity can be assessed via broth microdilution assays (e.g., MIC values against Candida spp.), while cytotoxicity screening uses MTT assays on mammalian cell lines. For 2H-1,4-benzoxazin-3(4H)-one derivatives, IC values are typically reported alongside positive controls (e.g., fluconazole) . Dose-response curves and statistical validation (e.g., ANOVA) ensure reproducibility.

Advanced Research Questions

Q. How do substituent modifications at the 4-fluorobenzyl position influence the compound’s pharmacokinetic properties?

- Methodological Answer : Substituent effects are studied via logP measurements (for lipophilicity) and metabolic stability assays in liver microsomes. Introducing electron-withdrawing groups (e.g., nitro) can enhance metabolic resistance, while bulky substituents may reduce bioavailability. Comparative SAR studies using analogs like 7-chloro-4-phenethyl derivatives reveal trends in half-life and protein binding .

Q. What strategies are effective for enantioselective synthesis of chiral benzoxazinone derivatives?

- Methodological Answer : Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Sharpless epoxidation) can induce enantioselectivity. HPLC with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) separates enantiomers, with optical rotation and circular dichroism confirming configurations. For 4-fluorobenzyl analogs, enantiomeric excess (ee) ≥98% has been achieved using Rh-catalyzed hydrogenation .

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (AMBER) model binding affinities to targets like fungal CYP51 or GABA receptors. QSAR models correlate substituent electronic parameters (Hammett σ) with activity. For 4-fluorobenzyl derivatives, binding free energy calculations (MM-PBSA) identify key interactions, such as hydrogen bonding with active-site residues .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activity data for structurally similar benzoxazinones?

- Methodological Answer : Cross-validate assay protocols (e.g., consistent inoculum size in antifungal tests) and control for batch-to-batch purity variations. For example, conflicting MIC values may arise from differences in fungal strains or culture media. Meta-analysis of published data (e.g., comparing 6-chloro vs. 8-amino derivatives) identifies trends, while replication studies under standardized conditions resolve outliers .

Q. What analytical approaches reconcile inconsistencies in NMR or XRD data for fluorinated benzoxazinones?

- Methodological Answer : Re-examine sample preparation (e.g., deuteration solvent purity) and consider dynamic effects (e.g., ring puckering in XRD). For fluorinated analogs, - HOESY NMR detects through-space interactions, clarifying substituent orientation. Collaborative verification with independent labs reduces instrument-specific artifacts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.